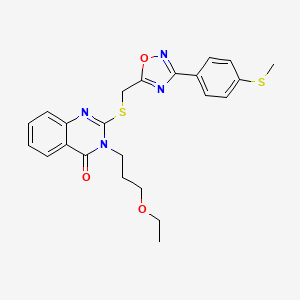

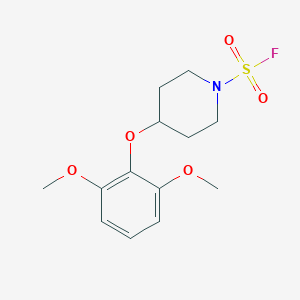

![molecular formula C16H19FN2O B2450629 2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone CAS No. 1436316-10-7](/img/structure/B2450629.png)

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

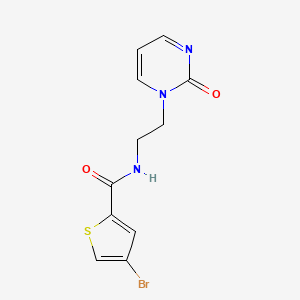

2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone is a chemical compound that is widely used in scientific research applications. It is a spirocyclic compound that has a unique structure and properties, making it an ideal candidate for various research studies.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone.

Aplicaciones Científicas De Investigación

Analgesic Activity

2-Azaspiro compounds have been explored for their analgesic properties. Cohen, Banner, and Lopresti (1978) studied the analgesic activity of various spiro heterocycles, including 2-amino-1,3-thiazine derivatives, indicating potential for pain management (Cohen, Banner, & Lopresti, 1978).

Antibacterial Properties

T. Odagiri et al. (2013) synthesized novel quinolines incorporating azaspiro[2.4]heptan derivatives, demonstrating potent antibacterial activity against various respiratory pathogens (Odagiri et al., 2013). Similarly, Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, showing activity against specific bacterial strains (Lukin et al., 2022).

Solubility and Thermodynamics

The solubility and solution thermodynamics of various spirocyclic derivatives, including 1,3-selenazines, have been investigated by Blokhina et al. (2014). These studies are crucial for pharmaceutical applications, as they determine drug bioavailability and distribution (Blokhina et al., 2014).

Synthesis Methods

Research into the synthesis of spirocyclic compounds, including azaspirocyclic rings, has been conducted by Yeh et al. (2012). Such studies are vital for the development and production of pharmaceuticals (Yeh et al., 2012).

Percutaneous Penetration

Stoughton (1982) reported on 1-dodecylazacycloheptan-2-one (Azone), a compound enhancing percutaneous absorption, indicative of potential applications in transdermal drug delivery (Stoughton, 1982).

Antiviral Activity

The CCR5 receptor-based mechanism of action of 873140, a potent noncompetitive HIV entry inhibitor, has been studied. This demonstrates the potential of spirocyclic compounds in antiviral therapies (Watson et al., 2005).

Propiedades

IUPAC Name |

2-azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O/c17-14-6-5-13(11-18-14)15(20)19-10-4-9-16(12-19)7-2-1-3-8-16/h1-2,5-6,11H,3-4,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUBCOZIXXTPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC=CC2)CN(C1)C(=O)C3=CN=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2450548.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2450549.png)

![6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2450554.png)

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2450568.png)

![3-[(4-Bromophenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450569.png)